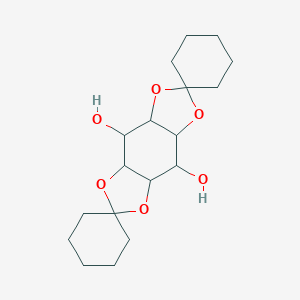

1,2:4,5-Di-O-cyclohexylidene-myo-inositol

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLFYCLESOMKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390635 | |

| Record name | AC1MN4M6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104873-71-4 | |

| Record name | AC1MN4M6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2:4,5 Biscyclohexylidene Dl Myo Inositol

Historical Development of Acetals and Ketals in Inositol (B14025) Protection

The protection of hydroxyl groups as acetals and ketals has been a cornerstone of inositol chemistry. semanticscholar.orgrsc.org Given the presence of six hydroxyl groups with similar reactivity on the myo-inositol ring, direct selective functionalization is challenging. rsc.orgindianchemicalsociety.com Early strategies often resulted in mixtures of products, requiring laborious separation. indianchemicalsociety.com The development of methods to form acetal (B89532) and ketal protecting groups, such as isopropylidene (acetonide) and cyclohexylidene derivatives, provided a critical breakthrough. These protecting groups can be introduced under acidic conditions and later removed, allowing for the sequential manipulation of the different hydroxyl positions. The formation of diketals, such as (±)-1,2:4,5-di-O-isopropylidene-myo-inositol, demonstrated the feasibility of protecting specific pairs of hydroxyl groups. rsc.org This historical development laid the groundwork for more controlled and regioselective synthetic routes.

Regioselective Protection Strategies for myo-Inositol Hydroxyl Groups

The subtle differences in the reactivity of the six hydroxyl groups of myo-inositol have been exploited to achieve regioselective protection. rsc.orgacs.org The axial C2 hydroxyl group exhibits lower reactivity compared to the equatorial hydroxyls. google.com This inherent difference allows for some degree of selective reaction. However, for more complex synthetic targets, a higher degree of control is necessary.

Several strategies have been developed to enhance regioselectivity:

Use of Bulky Reagents: Employing sterically hindered protecting group reagents can favor reaction at the less hindered hydroxyl positions.

Catalyst Control: The choice of acid catalyst can influence the outcome of protection reactions. rsc.org

Solvent Effects: The reaction solvent can play a role in directing the regioselectivity of protection. thieme-connect.de

Temporary Protecting Groups: Introducing a temporary protecting group can block certain hydroxyls, allowing for the selective protection of others.

A significant advancement in regioselective protection has been the use of myo-inositol orthoesters. semanticscholar.orgindianchemicalsociety.com These intermediates protect the 1, 3, and 5-hydroxyl groups in a single step, leaving the 2, 4, and 6-hydroxyls available for further modification. acs.org

Direct Acetalization Routes to Biscyclohexylidene Derivatives

The direct reaction of myo-inositol with cyclohexanone (B45756) or its derivatives under acidic conditions can lead to the formation of biscyclohexylidene compounds.

Acid-Catalyzed Approaches in Cyclohexylidene Formation

The formation of cyclohexylidene ketals is typically catalyzed by an acid. rsc.org Traditional homogeneous acid catalysts like p-toluenesulfonic acid (p-TSA) and camphorsulfonic acid (CSA) have been widely used. rsc.org However, the reversible nature of this reaction and the water-solubility of the products make the removal of these catalysts challenging. rsc.org To overcome this, solid-supported acid catalysts, such as H₂SO₄-silica, have been introduced. rsc.org This heterogeneous catalyst can be easily removed by filtration, simplifying the workup procedure. rsc.org

The reaction of myo-inositol with 1,1-dimethoxycyclohexane (B1328912) in the presence of an acid catalyst can yield 1,2-O-cyclohexylidene-myo-inositol. rsc.org Further reaction can then lead to the desired bis-protected product. The reaction of myo-inositol with cyclohexanone or its enol ether can result in the formation of both 1,2-cyclohexylidene and 2,3-cyclohexylidene isomers in equimolar amounts. google.com

Use of Specific Dimethoxycyclohexane Reagents

The use of 1,1-dimethoxycyclohexane as the ketal source offers advantages over cyclohexanone. The reaction with dimethoxycyclohexane proceeds under milder conditions and avoids the production of water as a byproduct, which can interfere with the acid-catalyzed equilibrium. Treatment of myo-inositol with one equivalent of 1,1-dimethoxycyclohexane in the presence of H₂SO₄-silica leads to the monoketalization product, 1,2-O-cyclohexylidene-myo-inositol, in excellent yield. rsc.org Subsequent reaction with another equivalent of the reagent can then afford the 1,2:4,5-biscyclohexylidene derivative.

Orthoester-Mediated Synthesis and Subsequent Reductive Cleavage

An alternative and highly regioselective approach to specifically protected inositols involves the use of myo-inositol orthoesters as intermediates. semanticscholar.orgindianchemicalsociety.comresearchgate.net This method provides a powerful tool for controlling the protection pattern of the inositol core.

Formation of myo-Inositol Orthoesters as Intermediates

myo-Inositol orthoesters are formed by reacting myo-inositol with a trialkyl orthoester, such as triethyl orthoformate or triethyl orthoacetate, in the presence of an acid catalyst like p-TSA in a solvent like DMF. acs.orgnih.gov This reaction protects the 1, 3, and 5-hydroxyl groups simultaneously. acs.org The resulting orthoester has a rigid adamantane-like structure. indianchemicalsociety.com The reaction conditions can be optimized; for instance, carrying out the reaction in a rotary evaporator to remove the alcohol byproduct can shorten reaction times. rsc.orgacs.org

Interactive Table: Synthesis of myo-Inositol Orthoesters

| Orthoester | Reagent | Catalyst | Solvent | Conditions | Yield | Reference |

| myo-Inositol 1,3,5-orthoformate | Triethyl orthoformate | p-TSA | DMF | Reflux | High | nih.gov |

| myo-Inositol 1,3,5-orthoacetate | Triethyl orthoacetate | p-TSA | DMF | Reflux | High | acs.org |

| myo-Inositol 1,3,5-orthobenzoate | Trimethyl orthobenzoate | p-TSA | DMSO | >140 °C | - | acs.org |

| myo-Inositol 1,3,5-orthobutanoate | Trimethyl orthobutyrate | p-TSA | DMF | 140 °C | High | acs.org |

Following the formation of the orthoester, the remaining free hydroxyl groups at positions 2, 4, and 6 can be selectively manipulated. Reductive cleavage of the orthoester ring can then generate specific diol or mono-alcohol derivatives that are not easily accessible through direct protection methods. indianchemicalsociety.com For example, reduction of one of the orthoester C-O bonds can generate a 1,3-acetal of myo-inositol. indianchemicalsociety.com This strategy opens up novel and efficient routes to a wide array of complex inositol derivatives. indianchemicalsociety.com

Reductive Cleavage to Yield 1,3-Acetals and Other Protected Forms

The regioselective manipulation of protecting groups on the inositol skeleton is a cornerstone of cyclitol chemistry. While direct acetalization of myo-inositol does not yield 1,3-acetals, these valuable intermediates can be accessed through the reductive cleavage of myo-inositol orthoesters. nih.govindianchemicalsociety.com This transformation provides access to bicyclic 1,3-acetal structures that are less rigid than their orthoester precursors, opening up novel synthetic routes. indianchemicalsociety.com

The process typically involves the use of specific reducing agents that can selectively open the orthoester ring system. A common method is the DIBAL-H (Diisobutylaluminium hydride) reduction of myo-inositol 1,3,5-orthobenzoate derivatives. researchgate.net This reaction cleaves one of the C-O bonds in the orthoester, leading to the formation of a 1,3-O-benzylidene acetal. Another powerful method for orthoester ring opening is the Bodroux-Chichibabin reaction, which employs Grignard reagents and offers excellent regioselectivity. researchgate.net

These 1,3-acetals serve as versatile platforms for further synthesis. For instance, they have been instrumental in the efficient synthesis of natural products such as sequoyitol (B191853) and in the preparation of aminoinositols like valiolamine. indianchemicalsociety.com The ability to generate 1,3-acetals via reductive cleavage represents a significant strategic advantage, providing intermediates that are otherwise difficult to obtain through direct protection methods. nih.govindianchemicalsociety.com

Table 1: Reagents for Reductive Cleavage of Inositol Orthoesters

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| myo-Inositol 1,3,5-orthobenzoate | Diisobutylaluminium hydride (DIBAL-H) | 1,3-O-Benzylidene acetal | researchgate.net |

| myo-Inositol orthoester | Grignard reagents (e.g., RMgX) | 1,3-Acetal | researchgate.net |

| myo-Inositol orthoester | Various reducing agents | 1,3-Acetal | nih.govindianchemicalsociety.com |

Alternative Synthetic Pathways and Optimization of Reaction Conditions

Beyond the standard protection-deprotection strategies starting from myo-inositol, several alternative pathways have been developed to access protected inositols. These methods often aim to improve efficiency, reduce the number of steps, and achieve better stereocontrol. rsc.org

One notable alternative involves the use of different starting materials. For example, p-benzoquinone has been used as a precursor for the synthesis of all nine inositol isomers in fewer than ten steps. nih.gov This approach relies on stereoselective reactions, such as Diels-Alder cycloadditions and subsequent dihydroxylations, to build the cyclitol core. researchgate.net Another strategy utilizes carbohydrates like glucose, galactose, or mannose, employing the Ferrier II carbocyclization to form the inositol ring. nih.gov This method is particularly versatile for producing a wide range of inositol isomers. nih.gov

Optimization of reaction conditions is crucial for improving the yield and selectivity of these syntheses. In the formation of acetals, for instance, a range of catalysts and conditions can be employed. Standard procedures often use p-toluenesulfonic acid in refluxing toluene (B28343) with a Dean-Stark apparatus to remove water. organic-chemistry.org However, milder and more selective methods have been developed. Iodine has been shown to be an effective catalyst for the formation of 1,3-dioxanes under nearly neutral conditions. organic-chemistry.org For the deprotection of acetals, which is equally important, gentle Lewis acid catalysts like Er(OTf)₃ or Ce(OTf)₃ in wet nitromethane (B149229) can be used for chemoselective cleavage. organic-chemistry.org

The synthesis of complex inositol derivatives often requires navigating a landscape of protecting groups. The development of methods for the selective cleavage of one type of acetal in the presence of another, such as the selective deprotection of a trans-isopropylidene acetal over a cis-isomer using Amberlite-120 resin, highlights the sophistication of modern synthetic strategies. researchgate.net

Table 2: Alternative Synthetic Strategies and Conditions for Protected Inositols

| Starting Material / Method | Key Transformation | Reagents/Conditions | Product/Intermediate | Reference |

|---|---|---|---|---|

| p-Benzoquinone | Diels-Alder cycloaddition | 1,3-Cyclohexadiene | Bicyclic diketone | researchgate.net |

| Pyranoside enol acetate | Ferrier II carbocyclization | Palladium (II) chloride | Cyclohexene derivative | nih.gov |

| Diols | Acetalization | Iodine, 1,3-bis(trimethylsiloxy)propane | 1,3-Dioxane | organic-chemistry.org |

| Acetals/Ketals | Deprotection | Er(OTf)₃ or Ce(OTf)₃, wet nitromethane | Carbonyl compound | organic-chemistry.org |

| 1,2:4,5-Di-O-isopropylidene myo-inositol | Selective deprotection | Amberlite-120 (H+) resin | 1,2-O-isopropylidene-myo-inositol | researchgate.net |

Biocatalytic and Chemoenzymatic Approaches to Protected Inositols

The challenges associated with the regio- and stereoselective synthesis of protected inositols have led to the exploration of biocatalytic and chemoenzymatic methods. rsc.orgcore.ac.uk These approaches leverage the high selectivity of enzymes to perform transformations that are difficult to achieve with conventional chemical methods. nih.govrsc.org

A key biocatalytic strategy involves the desymmetrization of meso compounds like myo-inositol or its fully phosphorylated form, phytate (InsP₆). nih.gov Lipases, for example, have been used for the selective esterification of myo-inositol derivatives. nih.gov More recently, phytases are being used for the selective dephosphorylation of the abundant starting material InsP₆, providing access to chiral inositol phosphates that can be further modified chemically. nih.govrsc.org

The de novo biosynthesis of myo-inositol itself provides another avenue for enzymatic synthesis. The pathway involves two key enzymes: L-myo-inositol-1-phosphate synthase (INO1), which converts glucose-6-phosphate to L-myo-inositol-1-phosphate, and inositol monophosphatase (IMPase), which dephosphorylates the intermediate to free myo-inositol. rsc.orgnih.gov The INO1 enzyme from the parasite Trypanosoma brucei (TbINO1) has been utilized in a biocatalytic flow system to produce significant quantities of L-myo-inositol-1-phosphate. rsc.orgrsc.org This enantiomerically pure starting material drastically shortens the synthetic routes to various biologically important myo-inositol derivatives. rsc.orgcore.ac.uk

Chemoenzymatic approaches combine the strengths of both chemical synthesis and biocatalysis. For instance, chiral chloro-diols produced by the enzymatic dihydroxylation of chlorobenzene (B131634) using Pseudomonas putida have served as starting materials for the synthesis of D-chiro-inositol. nih.gov Similarly, dioxygenases have been used for the stereoselective synthesis of inositol precursors from simple aromatic compounds like benzene. nih.gov These methods provide powerful and often more sustainable routes to enantiomerically pure protected inositols, which are essential building blocks in medicinal chemistry and chemical biology. nih.govacs.org

Table 3: Enzymes in the Synthesis of Protected Inositols and Derivatives

| Enzyme | Substrate | Transformation | Product | Reference |

|---|---|---|---|---|

| L-myo-inositol-1-phosphate synthase (INO1) | D-Glucose-6-phosphate | Isomerization/Cyclization | L-myo-Inositol-1-phosphate | rsc.orgcore.ac.ukrsc.org |

| Phytase | Phytate (InsP₆) | Selective dephosphorylation | Inositol polyphosphates (e.g., InsP₅) | nih.govrsc.org |

| Lipase (B570770) | myo-Inositol derivative | Selective esterification | Esterified inositol | nih.gov |

| Toluene Dioxygenase | Chlorobenzene | Dihydroxylation | Chiral chloro-diol | nih.gov |

Stereochemical Considerations in the Synthesis and Reactivity of 1,2:4,5 Biscyclohexylidene Dl Myo Inositol

Stereochemistry of myo-Inositol and its Relevance to Derivatization

myo-Inositol is a meso compound, meaning it is achiral despite having chiral centers, due to an internal plane of symmetry that runs through the C2 and C5 atoms. Its most stable conformation is a chair form where five of the six hydroxyl groups are in equatorial positions, and only one, at the C2 position, is axial. This distinct arrangement of hydroxyl groups is the primary determinant of its reactivity during derivatization reactions.

The creation of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol involves the protection of four of the six hydroxyl groups using cyclohexanone (B45756). This reaction demonstrates significant regioselectivity. Ketal formation preferentially occurs between vicinal (adjacent) hydroxyl groups. In myo-inositol, the protection forms two cyclohexylidene groups, one spanning the C1 and C2 hydroxyls and the other spanning the C4 and C5 hydroxyls. This specific protection leaves the hydroxyl groups at the C3 and C6 positions free for subsequent reactions. The formation of this specific di-ketal is a critical step, as it removes the molecule's plane of symmetry, resulting in a racemic mixture of two enantiomers (D- and L-forms), collectively known as DL-1,2:4,5-Biscyclohexylidene-myo-inositol. nih.gov

Resolution of DL-myo-Inositol Derivatives for Enantiomerically Pure Compounds

Accessing biologically relevant molecules, such as D-myo-inositol 1,4,5-trisphosphate, requires starting materials of high optical purity. nih.gov Therefore, the resolution of the racemic DL-1,2:4,5-Biscyclohexylidene-myo-inositol is a crucial synthetic challenge. Several strategies have been developed to separate the D- and L-enantiomers, primarily involving the conversion of the enantiomeric pair into diastereomers, which have different physical properties and can be separated. rsc.orgnih.gov

A classical and effective method for resolving racemic alcohols like the title compound is through the formation of diastereomeric esters. This involves reacting the free hydroxyl groups at the C3 and C6 positions with a chiral resolving agent.

For instance, a racemic mixture of a similar di-isopropylidene protected myo-inositol has been successfully resolved by coupling it with a chiral acid, such as (S)-(+)-O-acetylmandelic acid. rsc.org This reaction creates two diastereomeric esters. Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like fractional crystallization or column chromatography. Once separated, the chiral auxiliary (the mandelic acid group) is chemically removed (e.g., by basic hydrolysis) to yield the individual, enantiomerically pure D- and L-forms of the protected inositol (B14025). rsc.org Another reported method involves using (-)-camphanic acid chloride to form diastereomeric esters, which can then be separated. google.comnih.gov

Table 1: Examples of Chiral Resolving Agents for Inositol Derivatives

| Chiral Resolving Agent | Type of Derivative Formed | Separation Method | Reference |

|---|---|---|---|

| (S)-(+)-O-Acetylmandelic acid | Diastereomeric Esters | Chromatography | rsc.org |

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for separating enantiomers. This technique utilizes enzymes, typically lipases, that preferentially catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.govnih.gov

In the context of myo-inositol derivatives, lipases are used to selectively acylate one of the enantiomers of the diol. nih.govnih.govconsensus.app For example, in a process called transesterification, the racemic diol is placed in an organic solvent with an acyl donor (like vinyl acetate) and a lipase (B570770). The enzyme, such as Candida antarctica lipase B (CALB), will selectively transfer the acetyl group to one of the enantiomers, leaving the other enantiomer largely unreacted. researchgate.net The resulting mixture contains the acylated enantiomer and the unreacted enantiomer, which can then be easily separated by chromatography due to their different polarities. This method has been successfully applied to various protected myo-inositol derivatives to produce optically pure materials on a gram scale. nih.gov

Conformational Analysis of Cyclohexylidene-Protected Inositols

The introduction of two bulky cyclohexylidene groups at the 1,2- and 4,5-positions has a profound impact on the conformation of the myo-inositol ring. These protecting groups effectively "lock" the cyclohexane (B81311) core into a specific chair conformation. researchgate.net In the case of 1,2:4,5-Biscyclohexylidene-myo-inositol, the inositol ring maintains its stable chair form.

X-ray diffraction studies of the closely related (±)-1,2;4,5-di-O-cyclohexylidene myo-inositol confirm this conformational rigidity. acs.org The bulky nature of the protecting groups prevents the ring-flipping that might occur in less substituted cyclitols. nih.gov This conformational locking is critical, as it fixes the spatial orientation of the remaining free hydroxyl groups at C3 and C6, making them stereochemically distinct and predictable targets for further chemical transformations.

Impact of Stereochemistry on Subsequent Derivatization Reactions

The stereochemistry of the resolved, enantiomerically pure 1,2:4,5-Biscyclohexylidene-myo-inositol dictates the outcome of all subsequent reactions. Once the racemic mixture is resolved, the resulting D- and L-enantiomers are no longer symmetric. The two free hydroxyl groups at C3 and C6 are now diastereotopic, meaning they are chemically non-equivalent.

This non-equivalence allows for regioselective reactions. For example, stannylene acetal-directed allylation has been shown to favor the 6-OH position over the 3-OH position, enabling the selective functionalization of one hydroxyl group while leaving the other available for a different transformation. nih.gov This stereochemical control is the cornerstone of the asymmetric synthesis of complex, biologically active molecules. By carefully choosing reagents and reaction conditions, chemists can selectively modify the C3 and C6 positions to build the intricate phosphorylation patterns found in natural inositol phosphates and their analogs, which are vital for studying cellular signaling pathways. nih.gov

Advanced Derivatization and Functionalization of 1,2:4,5 Biscyclohexylidene Dl Myo Inositol

Selective Deprotection Strategies for Specific Hydroxyl Groups

The selective removal of the protecting groups is a cornerstone of inositol (B14025) chemistry, enabling access to specific isomers and derivatives. While the primary use of 1,2:4,5-biscyclohexylidene DL-myo-inositol involves the initial availability of the 3- and 6-hydroxyls, subsequent steps in a synthetic route often require the selective removal of the cyclohexylidene groups to expose other hydroxyl functions for further modification.

The synthesis of various inositol derivatives often relies on the careful and regioselective deprotection of intermediates. For instance, in the synthesis of myo-inositol phosphate (B84403) analogs, temporary protecting groups are often employed on the free hydroxyls before the eventual cleavage of the ketal groups. Acidic conditions, such as with trifluoroacetic acid (TFA) in the presence of methanol, can be used to remove cyclohexylidene groups. researchgate.net The choice of deprotection conditions is critical to avoid unwanted side reactions and to ensure the integrity of other functional groups on the molecule.

| Strategy | Reagents/Conditions | Outcome | Reference |

| Acid-catalyzed hydrolysis | Trifluoroacetic acid (TFA), Methanol (MeOH), Dichloromethane (DCM) | Removal of cyclohexylidene groups to expose hydroxyls. | researchgate.net |

| Hydrogenolysis | Palladium on carbon (Pd-C), H₂ | Removal of benzyl (B1604629) ether protecting groups, often used in conjunction with ketal deprotection. | researchgate.net |

Phosphorylation and Analog Synthesis

The phosphorylation of myo-inositol derivatives is of paramount importance for studying their biological functions, particularly in signal transduction. The 1,2:4,5-biscyclohexylidene DL-myo-inositol serves as a key precursor in the synthesis of various phosphorylated and phosphonated analogs.

Phosphonate (B1237965) derivatives of myo-inositol, where a C-P bond replaces the more labile C-O-P linkage of natural inositol phosphates, are valuable tools for biochemical studies due to their resistance to enzymatic hydrolysis. The synthesis of these analogs often begins with suitably protected myo-inositol precursors. nih.govamericanchemicalsuppliers.com For example, racemic 5-phosphonate analogues of myo-inositol 1,4,5-tris- and 1,3,4,5-tetrakis-phosphate have been synthesized from protected myo-inositol derivatives. nih.gov The process involves the phosphonylation of a free hydroxyl group followed by deprotection steps to yield the final phosphonate analog. nih.gov These phosphonate analogs can act as antagonists in biological systems, such as the 5-methylphosphonate analogue of myo-inositol 1,4,5-trisphosphate, which has been shown to be a calcium antagonist in human platelets. nih.gov

The synthesis of naturally occurring inositol phosphates and their isomers is essential for a wide range of biochemical and physiological investigations. tandfonline.comresearchgate.netnih.govnih.gov Chemical synthesis provides access to pure isomers that are often difficult to isolate from biological sources. ethz.ch The synthesis of DL-myo-inositol 1-phosphate, for instance, can be achieved from myo-inositol through a multi-step process that includes protection as a biscyclohexylidene derivative, benzylation of the free hydroxyls, selective deprotection, and subsequent phosphorylation. researchgate.net The phosphorylation step can be carried out using reagents like dibenzyl N,N-diisopropylphosphoramidite followed by oxidation. nih.gov The final deprotection via hydrogenolysis yields the desired inositol phosphate. researchgate.net

Enzymatic methods are also employed for the preparation of lower-order inositol phosphates, starting from phytate (inositol hexakisphosphate). tandfonline.comresearchgate.netnih.gov These methods utilize phytases to selectively dephosphorylate phytate, generating specific isomers of inositol tetrakis- and trisphosphates. tandfonline.comresearchgate.net

| Synthetic Target | Key Reagents/Intermediates | Significance/Application | Reference |

| DL-myo-Inositol 1-phosphate | 1,2:4,5-Biscyclohexylidene DL-myo-inositol, Benzyl bromide, (BnO)₂PN(iPr)₂, m-CPBA | Precursor for more complex inositol phosphates, biochemical studies. | researchgate.net |

| 5-Phosphonate analogues of myo-inositol 1,4,5-trisphosphate | Protected myo-inositol, Bis[6-(trifluoromethyl)benzotriazol-1-yl] methylphosphonate | Calcium antagonist activity, tools for studying inositol phosphate signaling. | nih.gov |

| Lower-order inositol phosphates | Phytate, Phytase | Physiological and enzymatic studies. | tandfonline.comresearchgate.net |

Fluorinated analogs of inositol phosphates are of significant interest as they can exhibit altered biological activities and can serve as probes for studying enzyme mechanisms. The synthesis of these compounds has been described, leading to molecules such as 2-deoxy-2,2-difluoro-myo-inositol 1,4,5-trisphosphate. rsc.org The synthetic route may involve the preparation of a protected and fluorinated myo-inositol intermediate, which is then phosphorylated and deprotected. rsc.org The introduction of fluorine atoms can significantly impact the chemical properties and biological interactions of the inositol phosphate molecule.

Glycosylation Reactions to Form Pseudodisaccharides and Glycoconjugates

The glycosylation of myo-inositol derivatives leads to the formation of pseudodisaccharides and other glycoconjugates, which are important in various biological contexts, including insulin (B600854) signaling. nih.gov The free hydroxyl groups of partially protected inositols, such as 1,2:4,5-biscyclohexylidene DL-myo-inositol, can act as nucleophiles in glycosylation reactions. For example, the glycosylation of a protected myo-inositol with a suitable glycosyl donor, such as a glucopyranosyl trichloroacetimidate, can yield a pseudodisaccharide. nih.gov These reactions often result in a mixture of diastereomers that may be separable by chromatography. nih.gov The regioselective protection of the hydroxyl groups on the inositol ring is crucial for controlling the outcome of the glycosylation reaction. nih.gov

Oxidation and Reduction Reactions at Exposed Hydroxyls

The exposed hydroxyl groups of protected myo-inositol derivatives can be subjected to oxidation and reduction reactions to create further diversity in the available synthetic intermediates. For instance, oxidation of a hydroxyl group can lead to the formation of an inosose (a ketone derivative of inositol). These inososes can then serve as precursors for other derivatives, such as deoxyinositols or aminodeoxyinositols, through subsequent reduction or reductive amination reactions. The enzyme myo-inositol oxygenase catalyzes a four-electron oxidation of myo-inositol to D-glucuronate, a reaction that proceeds through a radical mechanism involving the cleavage of a C-H bond. nih.govnih.gov While this is a biological example, laboratory-based oxidation reactions can be performed on protected inositols to achieve specific chemical transformations.

Selective Oxidation to Keto-Inositols

The selective oxidation of the free hydroxyl groups of protected inositols is a key transformation for the synthesis of inososes (keto-inositols). These ketones are valuable intermediates in the synthesis of various biologically important molecules. For instance, the oxidation of a protected myo-inositol derivative can lead to the formation of a chiro-1-inosose precursor. unimi.it Common oxidation reagents such as Dess-Martin periodinane (DMP) and conditions like the Swern oxidation have been successfully employed for this purpose. unimi.it

A study on the improvement of myo-inositol chemistry reported the oxidation of a 2-O-allylated and 3,4,5,6-di-O-cyclohexylidene protected myo-inositol derivative. unimi.it The oxidation of the C1-hydroxyl group was achieved using both DMP and Swern oxidation conditions, affording the corresponding ketone in high yields. unimi.it This ketone serves as a precursor to chiro-1-inosose. unimi.it

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |

| 2-O-allyl-3,4:5,6-di-O-cyclohexylidene-myo-inositol | Dess-Martin periodinane (DMP), CH2Cl2, 0 to 25°C, 3 h | 2-O-allyl-3,4:5,6-di-O-cyclohexylidene-chiro-1-inosose | 90 | unimi.it |

| 2-O-allyl-3,4:5,6-di-O-cyclohexylidene-myo-inositol | Swern oxidation (COCl2, DMSO, TEA, CH2Cl2, -78°C to 25°C) | 2-O-allyl-3,4:5,6-di-O-cyclohexylidene-chiro-1-inosose | 80 | unimi.it |

Cyanohydrin Formation and Subsequent Transformations

The ketone functionality in inosose derivatives can be further elaborated through reactions such as cyanohydrin formation. This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl group, resulting in the formation of a cyanohydrin, which contains both a hydroxyl and a nitrile group on the same carbon. youtube.comyoutube.com This transformation is significant as it introduces a new carbon-carbon bond and a versatile nitrile group that can be subsequently transformed into other functional groups.

For example, the reaction of a chiro-1-inosose derivative with cyanide has been shown to yield cyanohydrins as single stereoisomers. unimi.itresearchgate.net These cyanohydrins are valuable precursors for the synthesis of polyhydroxylated-(aminomethyl)cyclohexane compounds. unimi.itresearchgate.net The nitrile group of the cyanohydrin can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing access to a diverse range of functionalized cyclitols. youtube.comopenstax.org

| Starting Ketone | Reagent/Conditions | Product | Significance | Reference |

| chiro-1-inosose derivative | Cyanide | Cyanohydrin (single stereoisomer) | Precursor for polyhydroxylated-(aminomethyl)cyclohexane compounds | unimi.itresearchgate.net |

Applications as Building Blocks for Complex Molecules

The ability to selectively functionalize 1,2:4,5-Biscyclohexylidene DL-myo-Inositol and its derivatives makes it a valuable building block for the synthesis of a wide array of complex molecules, including natural products and various cyclitol derivatives.

Chiral Building Blocks for Natural Product Synthesis

Myo-inositol, being an inexpensive and readily available chiral starting material, has been extensively explored as a scaffold for the total synthesis of various natural products. indianchemicalsociety.com The selective protection of its hydroxyl groups, as seen in 1,2:4,5-Biscyclohexylidene DL-myo-Inositol, allows for regioselective and stereoselective transformations that are crucial in the construction of complex natural product architectures. indianchemicalsociety.com

The rigid framework of protected myo-inositol derivatives can be exploited to control the stereochemistry of subsequent reactions, making them ideal chiral building blocks. indianchemicalsociety.com For instance, derivatives of myo-inositol have been utilized in the synthesis of cyclitols like ononitol, laminitol, and bornesitol. indianchemicalsociety.com

Precursors for Cyclitol Derivatives

1,2:4,5-Biscyclohexylidene DL-myo-Inositol and its derivatives serve as versatile precursors for a wide range of cyclitol derivatives. These derivatives include conduritols, inositol phosphates, and other modified inositols with significant biological activities. nih.govnih.gov

The synthesis of conduritols, which are cyclohexene-tetrols, can be achieved from protected myo-inositol derivatives through elimination reactions. nih.gov Furthermore, the selective phosphorylation of the free hydroxyl groups of protected inositols allows for the synthesis of various inositol phosphates, which are crucial second messengers in cellular signaling pathways. nih.govmdpi.com The ability to introduce phosphate groups at specific positions is critical for studying the structure-activity relationships of these signaling molecules. nih.gov

For example, racemic 1,2:4,5-di-O-isopropylidene-myo-inositol has been used in a divergent synthesis of D-chiro-inositol adenophostin, a potent agonist of the D-myo-inositol 1,4,5-trisphosphate receptor. rsc.org This synthesis involved a key selective mono-tosylation of the starting material. rsc.org

Analytical and Spectroscopic Characterization in Research of 1,2:4,5 Biscyclohexylidene Dl Myo Inositol

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental in the analysis of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol, serving to separate the compound from starting materials, byproducts, and undesired isomers, thereby ensuring the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of inositol (B14025) derivatives. While specific HPLC methods for the routine analysis of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol are not extensively detailed in publicly available literature, purification of the compound is often achieved using column chromatography, a precursor to HPLC.

In synthetic preparations, 1,2:4,5-di-O-cyclohexylidene-myo-inositol is often isolated as a side product. Its purification has been successfully demonstrated using flash chromatography. uni-koeln.de This technique employs a stationary phase, such as silica (B1680970) gel, and a mobile phase consisting of a gradient of n-hexane and ethyl acetate. uni-koeln.de By gradually increasing the polarity of the mobile phase (up to 40% ethyl acetate), the different components of the reaction mixture can be effectively separated. uni-koeln.de

For the analysis of the parent compound, myo-inositol, various HPLC methods have been developed which could potentially be adapted. These methods often utilize columns like Aminex HPX-87C or employ hydrophilic interaction liquid chromatography (HILIC) mode. qiaosun.net Detection can be challenging as inositols lack a strong chromophore, sometimes necessitating pre-column derivatization with agents like benzoyl chloride to allow for UV detection, or the use of specialized detectors like pulsed amperometric detectors. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another key technique for assessing the purity of volatile and thermally stable compounds. Due to the multiple polar hydroxyl groups, inositol derivatives like 1,2:4,5-Biscyclohexylidene DL-myo-Inositol are generally non-volatile. Therefore, direct analysis by GC is often impractical.

To overcome this limitation, derivatization is a common strategy. The free hydroxyl groups are converted into less polar, more volatile ethers or esters. A widely used method for analyzing the parent myo-inositol involves converting it to its trimethylsilyl (B98337) (TMS) ether derivative. shimadzu.com This process significantly increases the volatility of the compound, making it suitable for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. Although specific GC protocols for 1,2:4,5-Biscyclohexylidene DL-myo-Inositol are not readily found, it is anticipated that a similar derivatization of its two free hydroxyl groups would be required for successful analysis by this method.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, and it is routinely used to confirm the identity of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol. Both ¹H NMR and ¹³C NMR provide a wealth of information.

¹H NMR spectroscopy reveals the number of different types of protons, their connectivity, and their spatial arrangement. For this compound, specific chemical shifts and coupling constants have been reported, allowing for the assignment of each proton in the inositol ring and the cyclohexylidene protecting groups. uni-koeln.de

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shifts are indicative of their chemical environment (e.g., attached to oxygen, part of the cyclohexane (B81311) ring). uni-koeln.de

Detailed NMR data for this compound has been reported in deuterated chloroform (B151607) (CDCl₃). uni-koeln.de

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 4.63 | dd | 5.3, 3.1 | Inositol Ring Proton |

| 4.21 | t | 5.5 | Inositol Ring Proton |

| 3.97 | t | 9.5 | Inositol Ring Proton |

| 3.84 – 3.65 | m | - | 3 Inositol Ring Protons |

| 1.68 | m | - | Cyclohexylidene Protons |

| 1.41 | s | - | Cyclohexylidene Protons |

Data obtained in CDCl₃ at 500 MHz. uni-koeln.de

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 112.74, 112.70 | Acetal (B89532) Carbons |

| 80.80, 78.78, 75.12, 74.91, 74.46, 71.97 | Inositol Ring Carbons |

| 37.38, 36.46, 36.01, 34.92 | Cyclohexylidene Carbons |

| 24.95, 23.88, 23.69, 23.47 | Cyclohexylidene Carbons |

Data obtained in CDCl₃ at 126 MHz. uni-koeln.de

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For 1,2:4,5-Biscyclohexylidene DL-myo-Inositol, MS would be used to confirm the expected molecular weight of 340.41 g/mol , which corresponds to its molecular formula, C₁₈H₂₈O₆.

The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak [M]⁺ would confirm the molecular mass. Further fragmentation of the molecular ion provides a unique pattern of smaller ions, which can be interpreted to corroborate the proposed structure, for instance, by showing the loss of a cyclohexylidene group. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy by measuring the mass to several decimal places.

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol would exhibit characteristic absorption bands corresponding to its structure.

Key expected absorptions include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.

C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) arising from the C-H bonds in the aliphatic cyclohexane and inositol rings.

C-O Stretch: Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O stretching vibrations of the ether linkages in the cyclohexylidene acetal groups and the alcohol C-O bonds.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of myo-inositol derivatives can be a lengthy and low-yield process. core.ac.uk Current research is aimed at developing more efficient and environmentally friendly methods for producing 1,2:4,5-Biscyclohexylidene DL-myo-Inositol and its downstream products. Key areas of investigation include:

Novel Catalytic Systems: Exploring new catalysts to improve reaction rates and selectivity, thereby reducing the need for extensive purification steps.

Green Solvents: Investigating the use of greener solvents to minimize the environmental impact of the synthesis process.

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel, which simplifies the process and reduces waste. nih.gov

For instance, a one-pot reaction has been described for the synthesis of six meso-inositol isomers, including a racemic chiro-inositol derivative, from myo-inositol on a multigram scale. nih.gov

Exploration of Novel Derivatizations for Undiscovered Applications

The unique stereochemistry of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol, with its two free hydroxyl groups, makes it an ideal starting point for a wide range of chemical modifications. Researchers are actively exploring the synthesis of novel derivatives with potential applications in various fields. Some promising areas include:

Phosphate (B84403) Analogs: The synthesis of new phosphate derivatives of myo-inositol is being investigated for their potential to inhibit oncogenic pathways, such as the KRAS pathway in breast cancer. nih.gov

Fluorescent Probes: The development of fluorescently labeled inositol (B14025) derivatives could enable the real-time visualization of cellular signaling processes.

Affinity Ligands: The creation of derivatives with specific binding properties could be used for the purification and study of inositol-binding proteins.

Integration with Flow Chemistry and Automated Synthesis for Scalability

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govnih.gov This technology provides better control over reaction parameters, leading to improved yields, safety, and scalability. nih.govresearchgate.net The integration of automated synthesis platforms with flow chemistry is a key area of development. researchgate.netchimia.chmit.edu This combination allows for the rapid and efficient production of a library of compounds for high-throughput screening. researchgate.net

The synthesis of myo-inositol derivatives has benefited from these advancements. For example, an immobilized enzyme system in a flow reactor has been used for the production of L-myo-inositol 1-phosphate, a precursor for other important derivatives. core.ac.uk This approach allows for the production of significant quantities of the product with high purity. core.ac.uk

Advanced Computational Approaches for Rational Design

Computational tools are increasingly being used to accelerate the drug discovery process. nih.gov In the context of myo-inositol derivatives, these approaches can be used to:

Predict Binding Affinity: Molecular docking simulations can predict how different inositol derivatives will interact with their biological targets, such as enzymes and receptors. nih.govnih.gov This allows researchers to prioritize the synthesis of compounds with the highest potential for biological activity.

Design Novel Inhibitors: By understanding the three-dimensional structure of a target protein, it is possible to design novel inositol-based inhibitors with improved potency and selectivity.

Optimize Pharmacokinetic Properties: Computational models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable drug-like characteristics.

A virtual library of inositol analog mimics of In(1,4,5)P3 has been docked and scored within the binding site of human inositol 1,4,5-trisphosphate 3-kinase A to guide the synthesis of potent inhibitors. nih.gov

Application in Chemical Biology and Drug Discovery beyond Initial Intermediate Use

While 1,2:4,5-Biscyclohexylidene DL-myo-Inositol is primarily used as a synthetic intermediate, its derivatives have shown significant potential in chemical biology and drug discovery. nih.gov Myo-inositol and its derivatives play crucial roles in a multitude of cellular processes, including signal transduction and osmoregulation. nih.gov Their involvement in various diseases has made them attractive targets for therapeutic intervention. nih.gov

| Disease/Condition | Potential Therapeutic Role of Myo-Inositol Derivatives |

| Cancer | Inhibition of oncogenic signaling pathways. nih.govnih.gov |

| Diabetes | Modulation of insulin (B600854) signaling and glucose metabolism. nih.gov |

| Neurological Disorders | Regulation of neurotransmitter signaling and potential treatment for conditions like bipolar disorder. nih.gov |

| Polycystic Ovary Syndrome (PCOS) | Improvement of insulin sensitivity, reduction of hyperandrogenism, and restoration of ovulatory function. mdpi.comnih.gov |

| Infertility | Improvement of oocyte quality and maturation. mdpi.commdpi.com |

For example, synthetic DL-myo-inositol 1,2,4,5-tetrakisphosphate has been shown to be a potent agonist for the release of calcium from intracellular stores, making it a valuable tool for studying calcium signaling. nih.gov

Biosynthetic Engineering for Enhanced Myo-Inositol Precursor Production

Key strategies in biosynthetic engineering include:

Overexpression of Key Enzymes: Increasing the expression of enzymes like inositol-3-phosphate synthase (IPS) and inositol monophosphatase (IMP), which are crucial for the inositol biosynthesis pathway. nih.govnih.gov

Enhancing Precursor Supply: Modifying metabolic pathways to direct more of the precursor, glucose-6-phosphate, towards inositol synthesis. nih.gov

Optimization of Fermentation Conditions: Fine-tuning factors like carbon source and cultivation conditions to maximize inositol production. nih.govnih.gov

Through these strategies, researchers have achieved significant increases in myo-inositol production, with one study reporting a yield of 106 g/L using an engineered E. coli strain. nih.gov Furthermore, the development of in vitro synthetic enzymatic biosystems has enabled the production of myo-inositol from starch with near-theoretical yields. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.